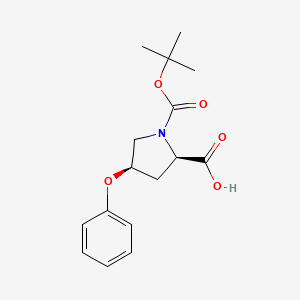![molecular formula C27H24N2O3S B2410837 4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine CAS No. 899760-56-6](/img/structure/B2410837.png)
4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine is a heterocyclic compound with potential applications in the field of medicinal chemistry. It belongs to the class of chromenopyrimidines, which have been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The exact mechanism of action of 4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine is not fully understood. However, it has been suggested that its anti-inflammatory activity may be due to its ability to inhibit the activation of NF-κB, a transcription factor involved in the regulation of pro-inflammatory cytokines. Its anti-cancer activity may be due to its ability to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Its anti-viral activity against HSV-1 may be due to its ability to inhibit the viral DNA polymerase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the replication of HSV-1. In vivo studies have shown that it can reduce inflammation in animal models of arthritis and inhibit tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine in lab experiments is its potential to exhibit various biological activities. It can be used to study the mechanisms of inflammation, cancer, and viral infections. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research on 4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine. One direction is to study its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and viral infections. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Furthermore, it can be used as a lead compound for the development of new drugs with improved biological activities.
Synthesis Methods
The synthesis of 4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine has been reported in the literature. The method involves the reaction of 4-ethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-methoxy-2-nitrobenzyl mercaptan to give the 4-(benzylthio)-2-(4-ethoxyphenyl)chromen-5-one intermediate. The intermediate is then reacted with guanidine hydrochloride and potassium carbonate to give the final product.
Scientific Research Applications
4-(Benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine has been reported to exhibit various biological activities. It has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been reported to have anti-cancer activity by inducing apoptosis in cancer cells. In addition, it has been shown to have anti-viral activity against herpes simplex virus type 1 (HSV-1).
properties
IUPAC Name |
4-benzylsulfanyl-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3S/c1-3-31-21-14-12-19(13-15-21)25-28-26-22(16-20-10-7-11-23(30-2)24(20)32-26)27(29-25)33-17-18-8-5-4-6-9-18/h4-15H,3,16-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSUMYQTYASNNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=CC=C4)OC)C(=N2)SCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2410756.png)
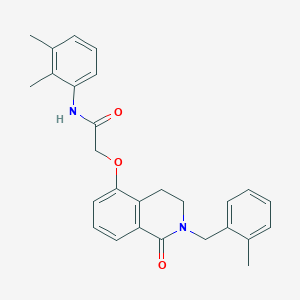
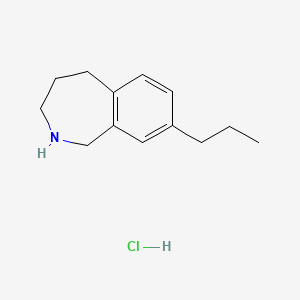

![1-(2-(3,4-dimethylphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2410763.png)
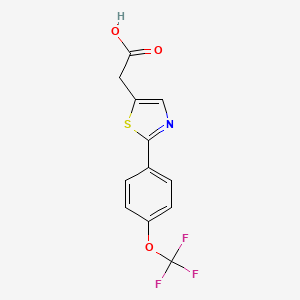
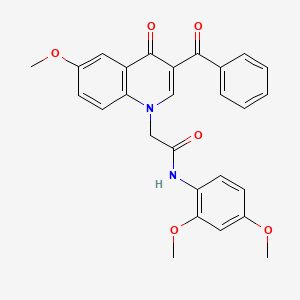
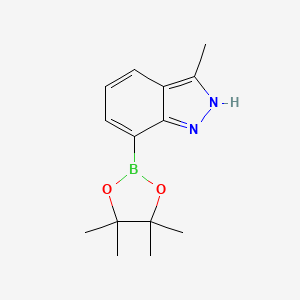
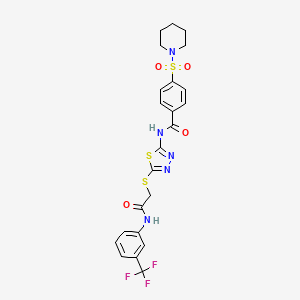
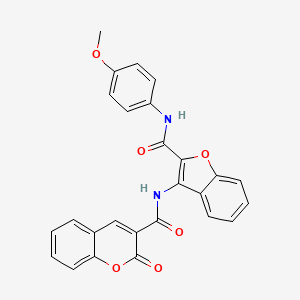

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea](/img/structure/B2410773.png)
